Camelliaside A: A Comprehensive Technical Profile
Camelliaside A: A Comprehensive Technical Profile
Camelliaside A is a complex flavonoid, specifically a flavonol triglycoside, naturally occurring in plants of the Camellia genus, including the common tea plant (Camellia sinensis) and Camellia oleifera.[1][2][3] It has garnered interest within the scientific community for its potential biological activities, including antioxidant and enzyme inhibitory effects.[4][5][6] This document provides an in-depth overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
Camelliaside A is structurally composed of a kaempferol (B1673270) aglycone linked to a branched trisaccharide chain. The sugar moiety consists of a central glucose molecule substituted with a galactose and a rhamnose unit.[1][7] The precise structure was elucidated through extensive spectroscopic analysis and chemical methods.[7][8]
The systematic IUPAC name for Camelliaside A is 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one.[1] More commonly, it is described as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside.[1][7]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₄₀O₂₀ | [1][2][4][9] |
| Molecular Weight | 756.66 g/mol | [2][9][10] |
| Exact Mass | 756.21129366 Da | [1] |
| CAS Number | 135095-52-2 | [1][4][9] |
| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)CO)O)O)O">C@@HO |[1][4][9] |
Physicochemical and Biological Data
Camelliaside A is typically supplied as an off-white to light yellow solid.[10][11] Its solubility and biological activity have been characterized in various assays.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Purity | ≥98% (HPLC) | [4][9] |
| Solubility | Soluble in Methanol (B129727), Ethanol, DMSO, Pyridine | [4][9][10][12] |
| UV Absorption (λmax) | 214, 263, 330 nm | [4] |
| Storage | Store at 4°C protected from light. For stock solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. |[10][11] |
Table 3: Reported Biological Activities
| Activity | Assay | Result (IC₅₀) | Reference |
|---|---|---|---|
| Antioxidant | Superoxide radical scavenging (cell-free) | 137.44 µM | [4] |
| Enzyme Inhibition | 5-Lipoxygenase (RBL-1 rat basophilic leukemia cells) | 390 µM | [4] |
| Enzyme Inhibition | Recombinant human monoamine oxidase B (MAO-B) | Inhibition observed at 1 µM |[4] |
Experimental Protocols
The isolation and structural determination of Camelliaside A involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
This generalized protocol is based on methodologies reported for the isolation of flavonol glycosides from Camellia species.[13][14]
-
Extraction: Air-dried and powdered seeds or seed cake of Camellia sinensis are extracted exhaustively with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.[2][13][15]
-
Solvent Partitioning: The crude extract is suspended in an aqueous solution (e.g., methanol:water 1:4) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.[13][14]
-
Column Chromatography: The ethyl acetate or n-butanol fraction, typically rich in flavonoids, is subjected to column chromatography. Sephadex LH-20 is a common stationary phase, with elution gradients of solvents like chloroform:methanol used to separate the components.[13][14]
-
Preparative HPLC: Fractions containing Camelliaside A are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18). A suitable mobile phase, such as a gradient of water and methanol, is used to achieve high purity (>98%).[9][14]
The definitive structure of Camelliaside A was established using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution UPLC-QTOF-MS/MS are used to determine the exact molecular weight and elemental composition (C₃₃H₄₀O₂₀).[8][16] Fragmentation patterns in MS/MS experiments help identify the aglycone and the sequence of sugar residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC) experiments are crucial for determining the complete chemical structure.[7][8][17]
-
¹H NMR: Provides information on the number and environment of protons, helping to identify the aromatic protons of the kaempferol backbone and the anomeric protons of the sugar units.[18][19]
-
¹³C NMR: Reveals the number and type of carbon atoms, confirming the flavonol and sugar skeletons.
-
2D NMR: Establishes connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and determination of the linkage points between the sugar units and the aglycone.[20]
-
-
Enzymatic Hydrolysis: Controlled hydrolysis with specific enzymes (e.g., β-galactosidase, α-rhamnosidase) can be used to selectively cleave sugar residues, confirming their identity and linkage anomericities.[7][12]
Putative Signaling Pathway Interactions
While studies specifically on Camelliaside A are limited, research on polyphenol-rich extracts from Camellia species suggests potential interactions with key cellular signaling pathways implicated in cancer and inflammation.[21][22][23] Extracts containing compounds like Camelliaside A have been shown to inhibit the PI3K/Akt and MAPK/ERK signaling cascades, which are critical for cell proliferation, survival, and inflammatory responses.[21][23]
The proposed mechanism involves the inhibition of upstream receptor tyrosine kinases (RTKs) or other key kinases within these pathways, leading to a downstream reduction in the activation of transcription factors responsible for expressing inflammatory mediators and pro-proliferative proteins.
References
- 1. Camelliaside A | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review on the Biological Activity of Camellia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Biological Activity of Camellia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Camelliaside A | 135095-52-2 | MOLNOVA [molnova.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Camelliaside A | CAS:135095-52-2 | Manufacturer ChemFaces [chemfaces.com]
- 13. scialert.net [scialert.net]
- 14. docsdrive.com [docsdrive.com]
- 15. Camelliaside A | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 16. Metabolite Analysis of Camellia oleifera Fruit Pericarp Using UPLC-MS/MS: A Comparative Study of Three Oil Tea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. <i>Camellia sinensis</i>: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications - Arabian Journal of Chemistry [arabjchem.org]
- 23. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
